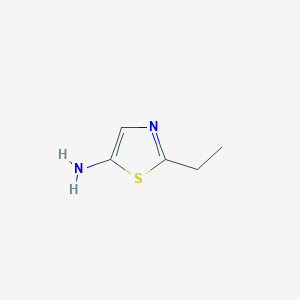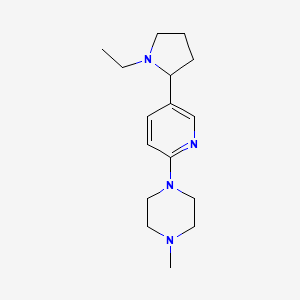
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a pyridine derivative, the pyridine ring is functionalized to introduce the necessary substituents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The pyridine and pyrrolidine rings are coupled together using reagents such as palladium catalysts in a cross-coupling reaction.
Formation of the Piperazine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully saturated derivatives.
科学研究应用
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and ligands for metal complexes.
作用机制
The mechanism of action of 1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and physiological processes.
相似化合物的比较
Similar Compounds
2-Pyrrolidin-2-ylpyridine: A compound with a similar pyridine and pyrrolidine structure but lacking the piperazine ring.
3-(1-Methylpyrrolidin-2-yl)pyridine: Another related compound with a pyridine and pyrrolidine structure, but with different substituents.
Uniqueness
1-(5-(1-Ethylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is unique due to the presence of all three rings (pyridine, pyrrolidine, and piperazine) in its structure. This combination of rings imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
属性
分子式 |
C16H26N4 |
|---|---|
分子量 |
274.40 g/mol |
IUPAC 名称 |
1-[5-(1-ethylpyrrolidin-2-yl)pyridin-2-yl]-4-methylpiperazine |
InChI |
InChI=1S/C16H26N4/c1-3-19-8-4-5-15(19)14-6-7-16(17-13-14)20-11-9-18(2)10-12-20/h6-7,13,15H,3-5,8-12H2,1-2H3 |
InChI 键 |
JWQYCCKOQQFXKZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1C2=CN=C(C=C2)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


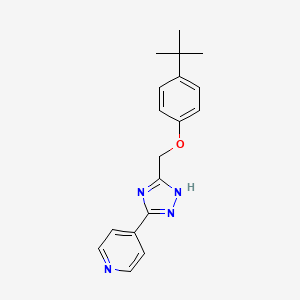

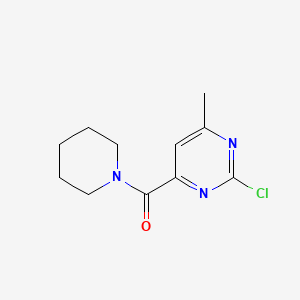
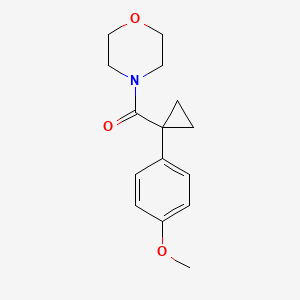


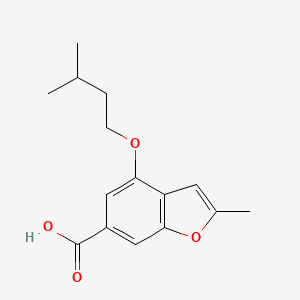


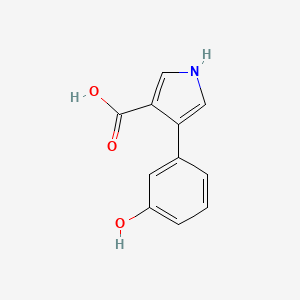
![2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)
![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)

